molecular formula C22H23N3O3 B3019629 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1105250-59-6

2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3019629
CAS No.: 1105250-59-6
M. Wt: 377.444
InChI Key: ZGOUMPZEXWHAHS-UHFFFAOYSA-N
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Description

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-benzylpiperidine group linked via an ethoxy carbonyl spacer. This compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which are frequently explored for their pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c26-21-15-20(23-19-8-4-5-11-25(19)21)28-16-22(27)24-12-9-18(10-13-24)14-17-6-2-1-3-7-17/h1-8,11,15,18H,9-10,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGOUMPZEXWHAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)COC3=CC(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Benzyl chloride, sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with neurotransmitter systems. It acts as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . This action is mediated through its binding to monoamine transporters, leading to increased synaptic concentrations of these neurotransmitters .

Comparison with Similar Compounds

Table 1: Substituent Variations and Functional Implications

Compound Name / Key Substituents Functional Group Characteristics Pharmacological Implications References
Target Compound : 2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy Benzylpiperidine (lipophilic), ethoxy linker Enhanced blood-brain barrier penetration; potential CNS activity
Piperazine Derivatives : e.g., 2-(4-Ethylpiperazinyl)-9-methyl-3-(Z-thioxothiazolidinyl) Ethylpiperazine (polar, basic) Improved solubility; possible kinase inhibition
Halogenated Derivatives : e.g., 7-Chloro-2-({4-ethoxyphenyl}sulfanyl) Chlorine atom (electron-withdrawing) Increased metabolic stability; antimicrobial activity
Imidazo-Pyridine Hybrids : e.g., 2-(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl) Imidazo-pyridine (planar aromatic) Enhanced π-π stacking; anticancer potential
Methoxy/Aryl Derivatives : e.g., 2-(3,4-Dimethoxyphenyl)-7-(piperazinyl) Methoxy groups (electron-donating) Antioxidant or anti-inflammatory effects

Biological Activity

The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a benzylpiperidine moiety, which is known for its interactions with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, and it features a complex structure that allows for diverse interactions within biological systems. The key structural components include:

  • Benzylpiperidine : Known to influence neurotransmitter systems.
  • Pyrido[1,2-a]pyrimidinone : A heterocyclic ring that may contribute to its pharmacological effects.

The precise mechanism of action for This compound is not fully elucidated. However, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission and inflammation. Similar compounds have shown activity as:

  • Dopamine Receptor Modulators : Influencing dopaminergic pathways may have implications in treating disorders such as schizophrenia or depression.
  • Anti-inflammatory Agents : Potential modulation of inflammatory pathways could be beneficial in conditions like arthritis or other inflammatory diseases.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Neurotransmitter Release : Compounds related to benzylpiperidine have been shown to selectively release dopamine and norepinephrine while acting as weak serotonin releasers .
  • Antagonistic Effects : Some derivatives demonstrate potent antagonism at chemokine receptors, which could be relevant for conditions involving eosinophil mobilization .
  • Analgesic Properties : The analgesic potential of benzylpiperidine derivatives has been documented, suggesting that this compound may also possess pain-relieving properties.

Case Studies and Research Findings

Several studies have explored the biological activities of benzylpiperidine derivatives, providing insights into the potential effects of our compound:

  • A study demonstrated that benzylpiperidine analogs showed significant selectivity for dopamine release over serotonin, indicating potential for CNS-targeted therapies .
  • Another research effort highlighted the role of similar compounds in inhibiting chemotactic responses in eosinophils, suggesting anti-inflammatory applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism/TargetReference
4-BenzylpiperidineMonoamine Releasing AgentSelective dopamine/norepinephrine release
Benzylpiperidine DerivativeCCR3 AntagonistInhibition of eosinophil chemotaxis
RMI-10608NMDA AntagonistPotential treatment for psychosis

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